8-Hydroxygeranyl acetate
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Overview
Description
8-Hydroxygeranyl acetate is an organic compound that belongs to the class of monoterpenes It is a derivative of geranyl acetate, featuring a hydroxyl group at the eighth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxygeranyl acetate typically involves the oxidation of geranyl acetate. One common method employs selenium dioxide as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature, followed by the addition of tert-butyl hydroperoxide. The mixture is stirred and then subjected to a series of washes and purifications to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions similar to the laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxygeranyl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: The hydroxyl group can be reduced to yield geranyl acetate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Higher oxygenated monoterpenes.
Reduction: Geranyl acetate.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
8-Hydroxygeranyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of natural products.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 8-hydroxygeranyl acetate involves its interaction with various molecular targets. The hydroxyl group at the eighth carbon position allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Geranyl Acetate: Lacks the hydroxyl group at the eighth position.
8-Hydroxygeraniol: The non-acetylated form of 8-hydroxygeranyl acetate.
Linalool: Another monoterpene with a hydroxyl group but different structural arrangement.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
37905-03-6 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,13H,4-5,8-9H2,1-3H3/b10-7+,11-6+ |
InChI Key |
HZIJXISIZGWHAY-NXAIOARDSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)CO |
Origin of Product |
United States |
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